(2Z)-5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one
Description
Properties
IUPAC Name |
(2Z)-5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-21-15-9-12-8-13(7-11-3-5-18(20)6-4-11)17(19)14(12)10-16(15)22-2/h3-7,9-10H,8H2,1-2H3/b13-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKASSPRDCJTET-QPEQYQDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC3=CC=[N+](C=C3)[O-])C2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C/C(=C/C3=CC=[N+](C=C3)[O-])/C2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkaline Aqueous Conditions
A high-yielding method involves potassium hydroxide (KOH) in demineralized water. Combining 5,6-dimethoxy-1-indanone (25 g) and pyridine-4-carboxaldehyde (19.5 g) in water, followed by slow addition of KOH (5.2 g in 125 mL water) over two hours at 25–30°C, yields 98% of the intermediate product. The reaction proceeds via enolate formation, with the alkaline medium facilitating deprotonation and nucleophilic attack on the aldehyde.
Key Parameters
-
Temperature: 25–30°C
-
Reaction time: 3 hours
-
Purity: 99.71% (HPLC)
Acid-Catalyzed Dehydration
Alternative protocols employ p-toluenesulfonic acid (PTSA) in toluene under reflux. A mixture of 5,6-dimethoxy-1-indanone (100 g), pyridine-4-carboxaldehyde (78 g), and PTSA (138.4 g) in toluene (1.25 L) is refluxed for six hours using a water separator to remove generated H₂O. This method achieves a 95.8% yield, with the acidic environment promoting dehydration and conjugation stabilization.
Comparative Analysis
| Condition | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Alkaline aqueous | KOH | Water | 98 | 99.71 |
| Acidic reflux | PTSA | Toluene | 95.8 | 99.5 |
The alkaline route offers higher yields and simpler purification, while the acidic method avoids aqueous workup but requires azeotropic drying.
Solvent and Catalyst Optimization
Acetone-Calcium Chloride System
A hybrid approach uses acetone with anhydrous calcium chloride (CaCl₂) and potassium iodide (KI). Combining 5,6-dimethoxy-1-indanone (9.6 g), 4-pyridinecarboxaldehyde (5.89 g), CaCl₂ (5.55 g), and KI (0.96 g) in acetone (60 mL) at 40–50°C for four hours yields 92.2% product. Calcium chloride acts as a desiccant, shifting equilibrium toward condensation, while KI enhances ionic strength.
Ethanolic Sodium Hydroxide
Stirring the aldehyde and ketone in ethanol with 10% NaOH at room temperature overnight yields 67% product after recrystallization. Although milder, this method’s lower yield is attributed to incomplete enolate formation in polar protic solvents.
Hydrogenation and Saturation Strategies
Palladium-Catalyzed Hydrogenation
The α,β-unsaturated ketone undergoes hydrogenation using 5% Pd/C under 3–4 atm H₂ in methanol at 60–65°C for eight hours. This step saturates the exocyclic double bond, yielding 95.3% of 5,6-dimethoxy-2-(piperidin-4-ylmethyl)-1-indanone. Acetic acid (12.8 g) is added to protonate the pyridine, facilitating adsorption onto the catalyst surface.
Platinum Oxide-Mediated Reduction
Using PtO₂ in glacial acetic acid at 80°C under 1 atm H₂ for six hours achieves 35% yield of the saturated derivative. The lower efficiency compared to Pd/C highlights catalyst specificity and solvent effects on reaction kinetics.
Derivatization and Functionalization
Quaternary Ammonium Salt Formation
Refluxing the unsaturated ketone with alkyl halides (e.g., methyl iodide) in acetonitrile for 48 hours introduces quaternary ammonium groups at the pyridine nitrogen. Yields range from 50–74%, depending on the alkyl halide’s steric and electronic properties.
Representative Data
| Alkyl Halide | Solvent | Yield (%) |
|---|---|---|
| Methyl iodide | Acetonitrile | 74 |
| Ethyl bromide | Acetonitrile | 66 |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
(2Z)-5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the oxidopyridinium group to a pyridine group.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized states, while reduction can produce compounds with reduced functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyridine-containing compounds often exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi. For instance, studies have shown that similar compounds demonstrate good antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal effects against Candida albicans .
Table 1: Antimicrobial Efficacy of Pyridine Derivatives
| Compound Name | Target Organism | Activity Level |
|---|---|---|
| (2Z)-5,6-dimethoxy... | S. aureus | Moderate |
| (2Z)-5,6-dimethoxy... | E. coli | High |
| (2Z)-5,6-dimethoxy... | C. albicans | Low |
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Similar indanone derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Molecular docking studies indicate favorable interactions with key targets involved in cancer progression .
Case Study: Anticancer Evaluation
A study focused on the synthesis and biological evaluation of indanone derivatives reported promising results regarding their cytotoxic effects on human cancer cell lines. The mechanism of action was linked to the inhibition of specific signaling pathways that promote tumor growth .
Mechanism of Action
The mechanism of action of (2Z)-5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one involves its interaction with specific molecular targets. The oxidopyridinium group can participate in redox reactions, influencing cellular pathways and processes. The compound’s effects are mediated through its binding to specific proteins or enzymes, altering their activity and leading to various biological outcomes.
Comparison with Similar Compounds
Structural Isomerism: Z vs. E Configuration
The Z and E isomers of 5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-3H-inden-1-one exhibit distinct crystallographic properties.
The E isomer forms a more extended planar structure due to trans-configuration, facilitating intermolecular interactions and crystalline stability .
Substituent Variations
Key analogs with modified substituents include:
- Pyridinyl vs. Phenylpropenyl: The phenylpropenyl analog (MC17E324) has a higher molecular weight (306.36 vs.
- Piperidinyl Analogs : These are critical intermediates in donepezil synthesis, with the benzyl-piperidine moiety contributing to AChE inhibition .
Biological Activity
The compound (2Z)-5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 297.30 g/mol . The structure features a methoxy-substituted indene core linked to a pyridine derivative, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyridine and indene structures can possess significant antimicrobial properties. The presence of the pyridine moiety is often associated with enhanced interaction with microbial targets.
- Anticancer Properties : Compounds with similar structures have been evaluated for their anticancer effects. In vitro studies suggest that such compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis.
The mechanisms underlying the biological activities of (2Z)-5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one may involve:
- Inhibition of Enzymes : Many pyridine derivatives act as inhibitors of key enzymes involved in cancer progression and microbial growth. For example, they may inhibit topoisomerases or proteases that are crucial for cell division and survival.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, potentially through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Interaction with Cellular Receptors : The compound could interact with specific cellular receptors, leading to altered signaling pathways that affect cell survival and proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Anticancer Studies
A study examining similar indene derivatives noted significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
Research on related pyridine compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong antibacterial properties, suggesting potential applications in treating infections .
Data Table: Biological Activities
Q & A
Q. What are the optimal synthetic routes for (2Z)-5,6-dimethoxy-2-[(1-oxidopyridin-ium-4-yl)methylidene]-3H-inden-1-one, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis involves condensation of 5,6-dimethoxy-1-indanone with 4-pyridinecarboxaldehyde under basic conditions. Key variables include:
- Catalysts : Use of Knoevenagel catalysts (e.g., piperidine) to enhance aldol condensation yields .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures facilitate crystallization .
- Temperature : Reactions typically proceed at 80–100°C under reflux, monitored via TLC/HPLC to track intermediates .
- Workup : Acidic quenching (e.g., dilute HCl) isolates the zwitterionic product; recrystallization from methanol/ethyl acetate enhances purity .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- X-ray crystallography : Resolves stereochemistry (e.g., Z-configuration of the exocyclic double bond) and validates bond angles/distances .
- NMR spectroscopy :
- H NMR: Methoxy groups ( ~3.8–4.0 ppm) and pyridinium protons ( ~8.5–9.0 ppm) confirm substitution patterns .
- C NMR: Carbonyl ( ~190 ppm) and aromatic carbons distinguish indenone and pyridinium moieties .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak () and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in metal-catalyzed cross-coupling reactions?
Methodological Answer:
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the exocyclic double bond () shows high electrophilicity ( ~400 nm via TD-DFT), making it reactive toward Pd-catalyzed Heck couplings .
- Docking studies : Simulate interactions with catalytic metal centers (e.g., Pd or Rh) to predict regioselectivity in C–H activation reactions .
Q. How should researchers resolve contradictory data in reaction outcomes (e.g., unexpected byproducts or low yields)?
Methodological Answer:
- Variable screening : Use Design of Experiments (DoE) to test solvent polarity, catalyst loading, and temperature interactions. For example, trace water in DMF may hydrolyze the pyridinium group, necessitating rigorous drying .
- Mechanistic probes :
- Impurity profiling : LC-MS/MS identifies side products (e.g., oxidized indenone derivatives) .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
Methodological Answer:
- Co-crystallization : Add pyridine or crown ethers to stabilize the zwitterionic form via - stacking or cation coordination .
- Solvent gradients : Gradual diffusion of hexane into a saturated DMSO solution induces slow nucleation, improving crystal quality .
- Temperature ramping : Cyclic heating/cooling (-20°C to 25°C) reduces lattice defects .
Q. How can researchers validate the compound’s electronic properties for optoelectronic applications?
Methodological Answer:
- Cyclic voltammetry : Measure redox potentials () to determine HOMO/LUMO levels. The pyridinium moiety typically shows reversible reduction at V vs. Ag/AgCl .
- UV-vis spectroscopy : Solvatochromic shifts in (e.g., from 380 nm in DCM to 420 nm in DMSO) correlate with charge-transfer transitions .
- Theoretical modeling : TD-DFT simulations align with experimental spectra to confirm intramolecular charge transfer (ICT) characteristics .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental spectroscopic data?
Methodological Answer:
- Basis set validation : Compare B3LYP/6-31G(d) vs. M06-2X/def2-TZVP results to assess sensitivity to functional choice .
- Solvent corrections : Apply COSMO or SMD models in DFT to account for solvent effects on excitation energies .
- Conformational sampling : Use molecular dynamics (MD) to identify dominant conformers in solution vs. gas-phase calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
